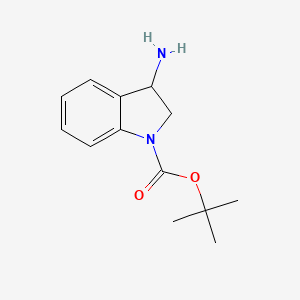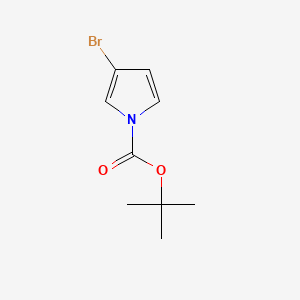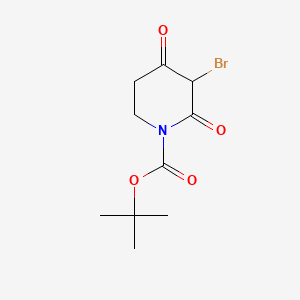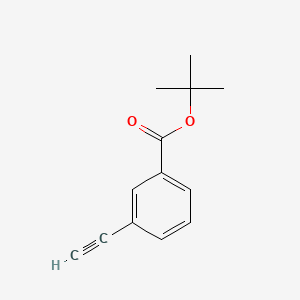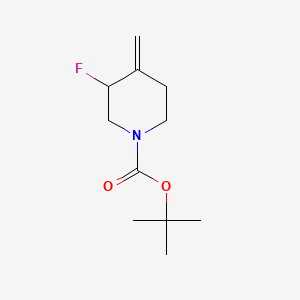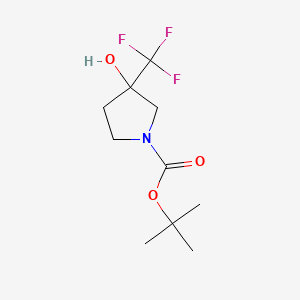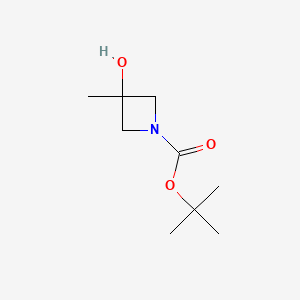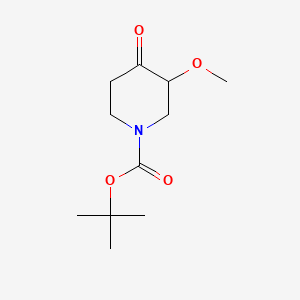![molecular formula C14H18N4O3 B592315 tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate CAS No. 1624262-46-9](/img/structure/B592315.png)
tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazolo[1,5-a]pyrimidine group, and a carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Antifungal Applications
This compound has shown potential in the development of antifungal treatments. A study demonstrated the formulation of a nanosponge hydrogel using a related compound, which exhibited significant antifungal activity against Candida albicans . This suggests that the tert-butyl compound could be formulated similarly for enhanced topical delivery and antifungal efficacy.
Anticancer Research
Compounds with similar structures have been evaluated for their anticancer properties. While direct studies on this specific tert-butyl compound are not available, its structural analogs have shown promise in inhibiting cancer cell growth, indicating potential applications in cancer research .
Drug Delivery Systems
The unique structure of this compound may be beneficial in drug delivery systems. Its ability to form stable nanosponge hydrogels suggests it could be used to improve the retention and efficacy of therapeutic agents in targeted areas .
Biological Evaluation
Research has been conducted on similar tert-butyl compounds to evaluate their biological activity. These studies often involve in vitro and in vivo tests to determine the compound’s efficacy and safety for potential therapeutic use .
Metabolic Stability Enhancement
The tert-butyl group in pharmaceutical compounds is known to enhance metabolic stability. Studies on related tert-butyl esters have shown resistance to hydrolysis, suggesting that this compound could be used to prolong the active life of drugs in the body .
Antibacterial Properties
While direct research on the antibacterial properties of this specific compound is limited, structurally related tert-butyl compounds have been screened for antibacterial activities. This indicates a possible application in developing new antibacterial agents .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)21-13(20)17-7-5-10-9(8-17)12-15-6-4-11(19)18(12)16-10/h4,6,16H,5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGGGMZHJWRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=NC=CC(=O)N3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107047 |
Source


|
| Record name | Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylic acid, 7,8-dihydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1624262-46-9 |
Source


|
| Record name | Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylic acid, 7,8-dihydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

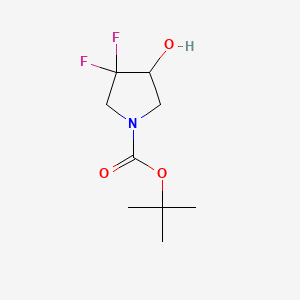
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
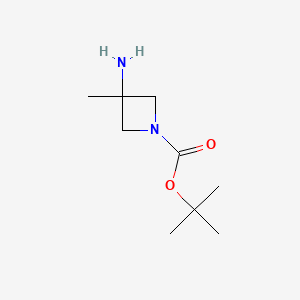


![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)
